(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1R)-1-(3-fluoro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
WGUPBBABCUKYCC-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)OC)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)N |
Origin of Product |
United States |
Synthetic Methodologies for R 1 3 Fluoro 4 Methoxyphenyl Ethanamine
Enantioselective Synthesis Strategies
Enantioselective synthesis is critical for producing the desired (R)-enantiomer of 1-(3-fluoro-4-methoxyphenyl)ethanamine (B11180), as different enantiomers of a chiral molecule can exhibit distinct biological activities. The strategies employed are designed to be highly selective, minimizing the formation of the unwanted (S)-enantiomer.
The asymmetric catalytic reduction of prochiral ketones and their corresponding imines is one of the most direct and atom-economical methods for preparing chiral amines. This approach relies on the use of a small amount of a chiral catalyst to transfer stereochemical information to the substrate during the reduction process. The precursor for (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine in these reactions is typically 3-Fluoro-4-methoxyacetophenone.
Asymmetric hydrogenation involves the addition of hydrogen across the C=O or C=N double bond of a prochiral precursor, guided by a chiral transition metal catalyst. Ruthenium (Ru) and Rhodium (Rh) complexes featuring chiral ligands are prominent catalysts in this field, known for their high efficiency and enantioselectivity. ajchem-b.comnih.gov
The mechanism of these reactions, particularly with Noyori-type catalysts, is well-established. A metal-hydride species is formed, and the hydrogen atoms are transferred to the substrate through a highly organized, six-membered transition state. ias.ac.inmdpi.com The chiral ligands create a specific steric and electronic environment that forces the substrate to bind in a preferred orientation, leading to the selective formation of one enantiomer. For the synthesis of this compound, an (S)-configured chiral ligand is typically required to produce the (R)-amine product from the ketone precursor. The choice of ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DPEN (diphenylethylenediamine), is crucial for achieving high enantioselectivity. nih.gov While specific data for 3-Fluoro-4-methoxyacetophenone is not extensively published, results from analogous aryl ketones demonstrate the viability of this method.
Table 1: Representative Asymmetric Hydrogenation of Aryl Ketones with Chiral Ru and Rh Catalysts Data is representative of the methodology and based on analogous substrates.
| Catalyst/Ligand | Substrate | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|---|---|---|
| RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | Acetophenone (B1666503) | 9 | 25 | 2-Propanol | >99 | 99 | (R) |
| [Rh(cod)₂(S,S)-Et-DuPhos]BF₄ | Methyl acetamidocinnamate | 3.4 | RT | Methanol | >99 | >99 | (R) |
| Ru/diamine catalyst | Dibenzo[b,f] nih.govacs.orgoxazepine | - | - | - | 99 | 99 | - |
Asymmetric Catalytic Reduction of Imines and Ketones Precursors
Reductive Amination Approaches Utilizing Chiral Ligands and Metal Complexes
Asymmetric reductive amination (ARA) is a highly efficient, one-pot process that converts a ketone directly into a chiral amine. jocpr.commasterorganicchemistry.com This reaction involves the in-situ formation of an imine intermediate from the ketone (3-Fluoro-4-methoxyacetophenone) and an amine source (like ammonia), which is then asymmetrically hydrogenated without being isolated. d-nb.infogoogle.com This approach is advantageous as it simplifies the synthetic procedure and avoids handling potentially unstable imine intermediates.
Iridium (Ir) and Rhodium (Rh) complexes paired with chiral phosphine (B1218219) ligands are commonly employed for this transformation. acs.orgresearchgate.net The success of direct ARA often depends on the careful selection of the catalyst, amine source, and reaction conditions to suppress competing side reactions, such as the simple reduction of the ketone to an alcohol. d-nb.info Additives like acids can be used to promote imine formation. google.com For the synthesis of a primary amine like this compound, ammonia (B1221849) or an ammonia surrogate is used. The chiral ligand, for instance a phosphoramidite (B1245037) or a ferrocene-based ligand, directs the stereochemical outcome of the imine reduction. researchgate.net
Table 2: Representative Direct Asymmetric Reductive Amination of Aryl Ketones Data is representative of the methodology and based on analogous substrates.
| Catalyst System | Substrate | Amine Source | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Ir-complex / Monodentate Phosphoramidite | Arylacetones | NH₄OAc | H₂, Additives | High | up to 99 |
| Ru(2-hydroxynicotinate)₂{(R)-binap} | α-Alkoxy ketone | (NH₄)₂HPO₄ | H₂, Toluene/H₂O | 91 | 90 |
| Rh-chiral diphosphine | α-Keto acid derivatives | Benzylamine | H₂, Additives | 59 | 38 |
Chemoenzymatic Transformations for Chiral Amines
Chemoenzymatic methods utilize the exceptional selectivity of enzymes to perform key stereoselective transformations. bioorganica.com.ua Biocatalysts operate under mild conditions and offer unparalleled enantioselectivity, making them an attractive green alternative to traditional chemical catalysis. mdpi.com
Transaminases (TAs), specifically ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or D-alanine) to a ketone acceptor (3-Fluoro-4-methoxyacetophenone). mdpi.comnih.gov
The reaction produces the desired chiral amine and a ketone byproduct (e.g., acetone (B3395972) from isopropylamine). The equilibrium of the reaction can be unfavorable, but strategies such as using a large excess of the amine donor or removing the ketone byproduct can drive the reaction to completion. (R)-selective transaminases are required for the synthesis of this compound. While naturally occurring (R)-TAs are less common than their (S)-selective counterparts, protein engineering has been used to develop highly active and stable (R)-TAs with broad substrate scopes. nih.gov A notable industrial application of this technology is the synthesis of Sitagliptin, where an engineered transaminase converts a bulky ketone into a chiral amine with high efficiency. mdpi.com
Table 3: Transaminase-Mediated Asymmetric Synthesis of Chiral Amines from Ketones Data is representative of the methodology and based on analogous substrates.
| Enzyme | Substrate | Amine Donor | Conditions | Conversion (%) | ee (%) |
|---|---|---|---|---|---|
| ω-TA (TR₈) | 4'-(Trifluoromethyl)acetophenone | Isopropylamine | 30% DMSO, 18h | 30 | >99 (S) |
| ATA-025 | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | 45°C, pH 8.0, 10% DMSO | 99 | >98.5 (R) |
| Engineered (R)-TA | Pro-sitagliptin ketone | Isopropylamine | 200 g/L substrate, 50% DMSO | High | >99.95 (R) |
Lipase-Catalyzed Resolutions of Racemic Precursors
Kinetic resolution is a classic method for separating a racemic mixture into its constituent enantiomers. In this process, an enzyme selectively reacts with one enantiomer of the racemate at a much higher rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the product. almacgroup.com The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. nih.gov
Lipases are robust and versatile hydrolases commonly used for the kinetic resolution of racemic amines or their precursors (e.g., alcohols). almacgroup.comsemanticscholar.orgmdpi.com For resolving racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine, the amine is typically first acylated to form a racemic amide. A lipase (B570770) is then used to selectively hydrolyze one enantiomer of the amide back to the amine, or, in the reverse reaction (transesterification), to selectively acylate one enantiomer of the racemic amine using an acyl donor like vinyl acetate (B1210297). semanticscholar.orgresearchgate.net This leaves one enantiomer as the unreacted amine and the other as the acylated product, which can then be separated. The choice of lipase (e.g., from Candida antarctica or Pseudomonas cepacia), solvent, and acyl donor is critical for achieving high enantioselectivity (E-value). almacgroup.comsemanticscholar.org
Table 4: Representative Lipase-Catalyzed Kinetic Resolution of Racemic Amines/Precursors Data is representative of the methodology and based on analogous substrates.
| Enzyme | Substrate | Acyl Donor / Method | Conditions | ee (Substrate) | ee (Product) | E-value |
|---|---|---|---|---|---|---|
| Lipase PSIM (Burkholderia cepacia) | Ethyl 3-amino-3-(fluorophenyl)propanoates | Hydrolysis (H₂O) | iPr₂O, 45°C | ≥99% (R)-ester | ≥99% (S)-acid | >200 |
| AK Lipase (Pseudomonas fluorescens) | trans-2-Arylchroman-4-ols | Vinyl acetate | 30°C | 50-99% | >99% | >200 |
| Candida rugosa Lipase | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene/[EMIM][BF₄] | - | 96.2% | 67.5 |
Asymmetric Hydroamination and Related Reactions
Asymmetric hydroamination has emerged as a powerful tool for the direct synthesis of chiral amines from alkenes. This method involves the addition of an N-H bond across a carbon-carbon double bond, guided by a chiral catalyst to control the stereochemical outcome. While specific examples detailing the asymmetric hydroamination to directly form this compound are not extensively documented in the provided results, the general principles of this methodology are well-established for the synthesis of enantioenriched α-branched amines.
The reaction would theoretically involve the hydroamination of 3-fluoro-4-methoxystyrene. A suitable chiral catalyst, typically based on transition metals like copper, would coordinate to the olefin and the aminating agent. The steric and electronic properties of the chiral ligand on the metal center would then direct the addition of the amine to one of the prochiral faces of the double bond, leading to the desired (R)-enantiomer. The efficiency and enantioselectivity of such a reaction would be highly dependent on the choice of catalyst, solvent, and reaction conditions.
Table 1: Key Considerations for Asymmetric Hydroamination
| Factor | Description | Potential Impact on Synthesis |
| Catalyst System | Chiral transition metal complex (e.g., Copper-hydride with a chiral phosphine ligand like DTBM-SEGPHOS). | Determines the enantioselectivity and catalytic activity. |
| Substrate | 3-Fluoro-4-methoxystyrene. | The electronic nature and steric bulk of the substrate can influence reaction rates and selectivity. |
| Aminating Agent | A source of "NH2," often a hydroxylamine (B1172632) ester or a related derivative. | The nature of the aminating agent can affect reaction efficiency and compatibility with the catalyst. |
| Reaction Conditions | Solvent, temperature, and pressure. | Optimization of these parameters is crucial for achieving high yield and enantiomeric excess. |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a robust and widely used method for asymmetric synthesis.
In the context of synthesizing this compound, a common approach involves the use of a chiral auxiliary attached to a precursor molecule. For instance, a chiral auxiliary like a pseudoephedrine or an oxazolidinone could be used. The synthesis would typically proceed by first acylating the chiral auxiliary with a derivative of 3-fluoro-4-methoxyphenylacetic acid. The resulting amide would then undergo a diastereoselective transformation, such as alkylation or reduction, where the chiral auxiliary directs the approach of the reagent to create the desired stereocenter. Subsequent cleavage of the auxiliary would then furnish the target amine.
A notable example of a chiral auxiliary is pseudoephedrine, which can be reacted with a carboxylic acid to form an amide. The α-proton of the carbonyl can be deprotonated to form an enolate, and the subsequent reaction is directed by the chiral scaffold of the pseudoephedrine.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Method |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions. | Hydrolysis (acidic or basic), reduction. |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylations to form chiral carboxylic acids, ketones, and alcohols. | Hydrolysis, addition of organolithium reagents, reduction. |
| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | Hydrolysis. |
| tert-Butanesulfinamide | Synthesis of chiral amines. | Acidic hydrolysis. |
Diastereoselective Synthesis Pathways
Classical resolution via the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers. This technique relies on the reaction of a racemic mixture of an amine, such as (±)-1-(3-fluoro-4-methoxyphenyl)ethanamine, with an enantiomerically pure chiral acid. This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. These differences allow for their separation by methods like fractional crystallization.
The choice of the resolving agent is critical for the success of this method. Derivatives of tartaric acid are commonly employed for the resolution of amines. For instance, the racemic amine can be treated with an enantiomerically pure tartaric acid derivative in a suitable solvent. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer dissolved. The crystallized salt can then be collected, and the desired enantiomer of the amine can be liberated by treatment with a base. This process allows for the isolation of one enantiomer in high purity.
Kinetic resolution is a method used to separate a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer.
For the synthesis of this compound, a kinetic resolution could be employed on the racemic amine. This would involve reacting the racemate with a chiral acylating agent in the presence of a chiral catalyst. One enantiomer would be acylated at a much higher rate than the other. The reaction can be stopped at approximately 50% conversion, at which point the mixture would contain the acylated product of one enantiomer and the unreacted starting material of the other enantiomer. These two compounds, having different functional groups, can then be separated.
A specific method for parallel kinetic resolution of racemic amines has been demonstrated using 3-N,N-diacylaminoquinazolin-4(3H)-ones, where each enantiomer of the amine reacts with a different N-acyl group on the resolving agent. Another approach involves enzyme-catalyzed kinetic resolution, which often provides high enantioselectivity under mild reaction conditions.
Precursor Synthesis and Functional Group Interconversions Leading to this compound
The synthesis of the key precursor, 1-(3-fluoro-4-methoxyphenyl)ethanone, is a crucial first step in many synthetic routes to this compound. This ketone can be prepared through various standard organic chemistry transformations.
One common method is the Friedel-Crafts acylation of 2-fluoroanisole (B128887). In this reaction, 2-fluoroanisole is treated with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The electrophilic substitution occurs predominantly at the position para to the methoxy (B1213986) group, yielding 1-(3-fluoro-4-methoxyphenyl)ethanone.
Alternatively, organometallic approaches can be utilized. For example, a Grignard reagent can be prepared from a suitable brominated precursor, such as 4-bromo-2-fluoro-1-methoxybenzene. This Grignard reagent can then be reacted with an acetylating agent to introduce the acetyl group.
Once 1-(3-fluoro-4-methoxyphenyl)ethanone is obtained, it can be converted to the racemic amine through reductive amination. This typically involves reacting the ketone with an ammonia source, such as ammonium (B1175870) acetate or ammonia itself, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. The resulting racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine can then be subjected to the resolution techniques described above to isolate the desired (R)-enantiomer.
Stereoselective Conversion of Alcohols to Amines
The synthesis of enantiomerically pure amines from alcohols represents a highly atom-efficient and environmentally benign approach in chemical manufacturing. A prominent strategy in this field is the biocatalytic hydrogen-borrowing cascade, which facilitates the direct conversion of secondary alcohols into chiral amines with exceptional stereoselectivity. This methodology is particularly relevant for the synthesis of this compound from its corresponding alcohol precursor, 1-(3-Fluoro-4-methoxyphenyl)ethanol.
The hydrogen-borrowing concept involves a redox-neutral process where the alcohol substrate is first oxidized to an intermediate ketone, which is then reductively aminated to yield the desired chiral amine. nih.gov This transformation is typically accomplished using a dual-enzyme system comprising an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) or a transaminase (TA). The process is termed "hydrogen-borrowing" because the reducing equivalents (in the form of a hydride) from the initial alcohol oxidation are temporarily "borrowed" by a nicotinamide (B372718) cofactor (NAD⁺/NADH) and are subsequently returned in the reductive amination step. nih.gov
The key steps of this enzymatic cascade are as follows:
Oxidation: The alcohol dehydrogenase oxidizes the secondary alcohol (e.g., 1-(3-Fluoro-4-methoxyphenyl)ethanol) to the corresponding ketone (1-(3-Fluoro-4-methoxyphenyl)ethanone). This step involves the reduction of NAD⁺ to NADH.
The stereochemical outcome of the reaction is controlled by the high enantioselectivity of the amine dehydrogenase or transaminase. By selecting an appropriate (R)-selective enzyme, the synthesis can be directed to produce the desired (R)-enantiomer of the amine with high enantiomeric excess. nih.gov This method offers several advantages, including mild reaction conditions, high atom economy as the only byproduct is water, and the avoidance of protecting group chemistry often required in traditional chemical syntheses. nih.gov
The efficiency of this dual-enzyme system has been demonstrated for a variety of aromatic and aliphatic alcohols, achieving high conversions and excellent enantiomeric excesses. nih.gov While specific data for the conversion of 1-(3-Fluoro-4-methoxyphenyl)ethanol is not detailed in the provided sources, the general applicability of this method to structurally similar aromatic alcohols suggests its feasibility for the synthesis of this compound. The performance of such a system is illustrated in the following hypothetical data table, based on typical results reported for analogous substrates. nih.gov
Table 1: Representative Performance of a Dual-Enzyme Hydrogen-Borrowing Cascade
| Substrate (Alcohol) | Enzyme System | Amine Source | Conversion (%) | Enantiomeric Excess (ee %) of (R)-Amine |
|---|
This biocatalytic approach represents a state-of-the-art methodology for the stereoselective synthesis of chiral amines from alcohols, aligning with the principles of green chemistry and providing an efficient route to valuable compounds like this compound.
Stereochemical Purity and Characterization in R 1 3 Fluoro 4 Methoxyphenyl Ethanamine Research
Advances in Chiral Separation Techniques for Enantiopurity Assessment
The quantitative determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine. Chiral chromatography, which facilitates the physical separation of enantiomers, stands as the most definitive method for this purpose. gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been adapted with chiral stationary phases to effectively resolve racemic mixtures of this and similar compounds.
Chiral HPLC is a versatile and widely adopted technique for the enantioseparation of pharmaceutical compounds. nih.gov The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. nih.gov For primary amines like this compound, polysaccharide-based and Pirkle-type CSPs are particularly effective.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support, are the most common. mdpi.commdpi.com Columns like Chiralpak® and Chiralcel® series utilize derivatives such as tris(3,5-dimethylphenylcarbamate) to create chiral cavities and surfaces where enantiomers can interact through a combination of hydrogen bonding, π-π interactions, and steric hindrance. mdpi.commdpi.com The selection of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), is crucial for optimizing resolution. researchgate.net
Pirkle-type CSPs, or brush-type phases, feature a chiral selector covalently bonded to the silica support. mdpi.com These phases, like the (R,R)-Whelk-O 1, operate on a principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the stationary phase, which contains π-acidic and π-basic aromatic rings. researchgate.netmdpi.com
The table below illustrates typical starting conditions for the chiral HPLC separation of aromatic amines, applicable to the analysis of this compound.
| Parameter | Polysaccharide-Based CSP | Pirkle-Type CSP ((R,R)-Whelk-O 1) |
| Column | Chiralpak® IA, Chiralcel® OD-H | (R,R)-Whelk-O 1 |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | n-Hexane / Ethanol / Acetic Acid |
| Modifier | Trifluoroacetic acid (TFA) often added for primary amines | Trifluoroacetic acid (TFA) or other acid modifier |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 - 1.5 mL/min |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |
This table is interactive. Users can sort and filter the data.
Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric analysis of volatile compounds. For amines like this compound, derivatization is often necessary to improve volatility and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents.
The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin macromolecules are chiral themselves and can form temporary diastereomeric inclusion complexes with the enantiomers of the analyte, leading to differences in retention times. gcms.cz The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) is critical for achieving separation.
The table below outlines typical conditions for chiral GC analysis.
| Parameter | Typical Conditions |
| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |
| Derivatization | Acetylation or Trifluoroacetylation |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Isothermal or gradient elution (e.g., 100°C to 200°C at 5°C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table is interactive. Users can sort and filter the data.
Spectroscopic Methods for Enantiomeric Excess Determination
While chromatography physically separates enantiomers, spectroscopic methods can determine the enantiomeric excess in a mixture by converting the enantiomers into diastereomeric species that are distinguishable by techniques like Nuclear Magnetic Resonance (NMR).
NMR spectroscopy is a powerful tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral resolving agent is required. This can be a chiral shift reagent (CSR) or a chiral derivatizing agent (CDA).
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which are Lewis acids. libretexts.orgresearchgate.net The amine group of this compound can coordinate with the CSR, forming transient diastereomeric complexes. This interaction induces significant changes in the chemical shifts of the protons near the chiral center, with the magnitude of the shift differing for each enantiomer. libretexts.org By integrating the distinct signals corresponding to the R- and S-enantiomers in the ¹H NMR spectrum, the enantiomeric excess can be calculated.
Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the amine with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form stable diastereomeric amides. nih.gov These diastereomers have distinct NMR spectra, and the ee can be determined by integrating their respective signals. Given the presence of a fluorine atom in the target molecule, ¹⁹F NMR spectroscopy is particularly advantageous. nih.govfrontiersin.org Derivatization with a fluorinated CDA can lead to large chemical shift differences between the diastereomers in the ¹⁹F NMR spectrum, providing a clear and sensitive method for ee determination. nih.govbath.ac.uk
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration and solution-state conformation of chiral molecules. rsc.orgnih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions of the molecule. nih.gov The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute stereochemistry.
ECD (often simply called CD) measures the differential absorption of left and right circularly polarized UV-visible light, probing the molecule's electronic transitions. nih.gov
For this compound, experimental VCD and ECD spectra can be obtained. These spectra are then compared with theoretical spectra generated through quantum chemical calculations for both the (R) and (S) configurations. A match between the experimental and the calculated spectrum for the (R)-enantiomer provides definitive proof of the absolute configuration. rsc.org
Methodologies for Determining Absolute Configuration
The unambiguous assignment of the absolute configuration is a cornerstone of stereochemical characterization. While chiroptical methods like VCD/ECD are powerful, X-ray crystallography provides the most direct and incontrovertible evidence.
Single-Crystal X-ray Crystallography: This technique is considered the gold standard for determining the three-dimensional structure of a molecule. wikipedia.orgnih.gov It involves irradiating a single crystal of the compound (or a suitable crystalline derivative) with an X-ray beam. The resulting diffraction pattern allows for the calculation of an electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined. nih.gov This directly reveals the absolute configuration (R or S) at the chiral center without ambiguity. wikipedia.org
NMR-Based Methods: As mentioned previously, NMR methods using chiral derivatizing agents can also be used to assign absolute configuration. By forming diastereomers with a CDA of known absolute configuration (e.g., (R)- or (S)-Mosher's acid), a predictable pattern of shielding and deshielding effects is observed on the protons near the chiral center. By analyzing the chemical shift differences (Δδ) between the two diastereomers, the absolute configuration of the original amine can be inferred based on established empirical models. mdpi.orgmdpi.com
The table below summarizes the primary methods for stereochemical characterization.
| Technique | Principle | Information Obtained |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | Enantiomeric excess (ee), purity. |
| NMR with CSR/CDA | Formation of diastereomeric complexes/derivatives with distinct spectra. | Enantiomeric excess (ee), absolute configuration (with CDA). |
| VCD/ECD | Differential absorption of circularly polarized light. | Absolute configuration, solution conformation. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous absolute configuration, solid-state structure. |
This table is interactive. Users can sort and filter the data.
Chemical Reactivity and Derivatization Strategies for R 1 3 Fluoro 4 Methoxyphenyl Ethanamine
Reactions at the Amine Functionality
The lone pair of electrons on the nitrogen atom makes the primary amine group of (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine a potent nucleophile, enabling a wide array of derivatization reactions.
The reaction of primary amines with acylating or sulfonylating agents is a fundamental transformation for creating stable amide and sulfonamide linkages.
Amides: this compound readily reacts with carboxylic acid derivatives such as acyl chlorides, anhydrides, or esters to form the corresponding N-substituted amides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, the reaction with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a solvent such as dichloromethane (B109758) provides the target amide in high yield. Enzymatic methods, such as lipase-catalyzed N-acylation, can also be employed for high conversion and enantiopurity. nih.gov
Sulfonamides: Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. ekb.eg This reaction is a common method for preparing sulfonamide derivatives, which are a significant class of compounds in medicinal chemistry. nih.govnih.gov The general approach involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. ekb.eg
The table below summarizes typical conditions for these transformations.
| Reaction Type | Electrophile | Reagent/Catalyst | Solvent | Product |
| Amidation | Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Dichloromethane (DCM) | N-Acyl amine |
| Sulfonamidation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine or NaOH | Dichloromethane (DCM) | N-Sulfonyl amine |
Alkylation: Direct N-alkylation of this compound with alkyl halides can be challenging to control, often leading to overalkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, methods using alcohols as alkylating agents in the presence of an iridium catalyst have been developed for the clean and efficient N-alkylation of similar phenethylamines. nih.gov These "borrowing hydrogen" or "catalytic electronic activation" methods proceed while retaining the chirality of the starting amine. researchgate.net
Reductive Alkylation (Reductive Amination): A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.org This process involves the initial reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comharvard.edu This approach avoids the issue of overalkylation. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. wikipedia.orgharvard.eduresearchgate.net The reaction is typically performed as a one-pot procedure under weakly acidic conditions. wikipedia.orgresearchgate.net
Below are representative conditions for reductive amination.
| Carbonyl Compound | Reducing Agent | Solvent | Product |
| Aldehyde (R'-CHO) | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE) | N-Alkyl amine |
| Ketone (R'-CO-R'') | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | N-Alkyl amine |
Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comjocpr.com This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically catalyzed by a mild acid, with the optimal rate often observed at a pH between 4 and 5. libretexts.org The formation of fluorinated imines can be achieved through various methods, including mechanochemical grinding of the reagents, which can provide good-to-excellent yields without the need for extensive purification. nih.gov Tris(2,2,2-trifluoroethyl)borate has also been reported as a mild and effective reagent for promoting imine formation at room temperature. bohrium.com
The general reaction is outlined below.
| Amine Reactant | Carbonyl Reactant | Catalyst | Product |
| This compound | Aromatic Aldehyde (Ar-CHO) | Mild Acid (e.g., Acetic Acid) | N-Benzylidene-1-(3-fluoro-4-methoxyphenyl)ethanamine |
| This compound | Ketone (R'-CO-R'') | Mild Acid (e.g., Acetic Acid) | N-(Alkylidene)-1-(3-fluoro-4-methoxyphenyl)ethanamine |
The nucleophilic amine group readily attacks electrophilic isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively.
Urea (B33335) Formation: The reaction with an isocyanate (R-N=C=O) is typically rapid and high-yielding, often proceeding at room temperature by simply mixing the amine and isocyanate in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). asianpubs.orgnih.govorganic-chemistry.org This method is a cornerstone for synthesizing a wide variety of urea derivatives. mdpi.com Alternatively, ureas can be formed through one-pot procedures from alkyl halides and amines using a microwave-assisted Staudinger–aza-Wittig reaction in the presence of carbon dioxide. beilstein-journals.org
Thiourea (B124793) Formation: Thioureas are formed in a similar fashion through the reaction of the amine with an isothiocyanate (R-N=C=S). mdpi.com The synthesis is generally straightforward, affording high yields of the desired N,N'-disubstituted thiourea derivatives. mdpi.com For example, reacting an amine with an in situ generated aroyl isothiocyanate (from the corresponding aroyl chloride and a thiocyanate (B1210189) salt) in a solvent like acetonitrile leads to the formation of the target thiourea. mdpi.com
Representative examples are shown in the table.
| Reagent | Solvent | Reaction Type | Product Class |
| Isocyanate (R-NCO) | Acetone/Acetonitrile | Nucleophilic Addition | N,N'-Disubstituted Urea |
| Isothiocyanate (R-NCS) | Dichloromethane/Acetonitrile | Nucleophilic Addition | N,N'-Disubstituted Thiourea |
Transformations Involving the Chiral Stereocenter
A critical feature of this compound in synthesis is its nature as a chiral building block. enamine.netnih.gov In the reactions described above—such as acylation, sulfonylation, alkylation, and additions to isocyanates—the nucleophilic attack occurs at the nitrogen atom's lone pair. The chemical bonds to the stereogenic carbon atom are not broken during these processes. Consequently, the reaction proceeds with complete retention of the (R)-configuration at the chiral center. youtube.com
The preservation of stereochemical integrity is paramount when this amine is used to construct more complex chiral molecules, such as pharmaceutical intermediates. nih.govnih.gov The (R)-stereocenter is maintained throughout the synthetic sequence, allowing for the transfer of chirality from this simple building block to a more complex target molecule. This characteristic makes it a highly valuable component in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is essential for biological activity.
Epimerization Studies and Control
The stereochemical integrity of the chiral center in this compound is a critical parameter in its synthetic applications. The hydrogen atom at the benzylic position is susceptible to abstraction, which can lead to epimerization or racemization, thereby compromising the enantiopurity of the molecule. This process can be influenced by various factors including temperature, pH, and the presence of certain reagents. researchgate.net
Studies on similar chiral benzylic amines have shown that epimerization can occur through several mechanisms. researchgate.net Under strongly basic conditions or at elevated temperatures, direct deprotonation can form a planar carbanion or an achiral enamine tautomer, which upon reprotonation can yield a mixture of enantiomers. researchgate.net Alternatively, radical-mediated pathways, such as those involving hydrogen atom transfer (HAT) reagents, can also lead to the loss of stereochemical configuration. organic-chemistry.orgnih.gov Visible-light photoredox catalysis in conjunction with thiyl-radical mediators has been specifically shown to enable the diastereoselective epimerization of exocyclic amines, demonstrating the lability of the α-amino C-H bond under such conditions. organic-chemistry.org
Control of epimerization is therefore paramount during synthetic transformations. This is typically achieved by maintaining mild reaction conditions. Key strategies to preserve the stereochemical fidelity include:
Low Temperatures: Conducting reactions at reduced temperatures minimizes the energy available to overcome the activation barrier for epimerization.
Avoidance of Strong Bases/Acids: Using non-nucleophilic, sterically hindered bases or carefully controlling pH can prevent the formation of achiral intermediates.
Protecting Groups: The amine functionality can be protected with a suitable group (e.g., Boc, Cbz) to modify its reactivity and basicity, which can indirectly influence the stability of the adjacent stereocenter.
Choice of Reagents: Avoiding reagents known to promote radical formation or hydrogen atom transfer is crucial unless epimerization is the desired outcome. acs.org
In the context of palladium-catalyzed reactions, it has been noted that some intermolecular amination protocols can lead to partial racemization, potentially through a competitive β-hydride elimination pathway, whereas intramolecular couplings often proceed with no erosion of optical activity. rug.nl Careful selection of catalyst, ligands, and reaction conditions is therefore essential to prevent such undesired side reactions.
Aromatic Ring Functionalization and Modification
The 3-fluoro-4-methoxyphenyl moiety of the parent amine is a rich platform for further functionalization. The existing substituents exert significant influence on the regioselectivity of subsequent reactions.
Electrophilic Aromatic Substitution Reactions on the Fluoromethoxyphenyl Moiety
Electrophilic aromatic substitution (EAS) provides a direct method for introducing new functional groups onto the aromatic ring. The outcome of these reactions is dictated by the cumulative directing effects of the substituents already present: the methoxy (B1213986) group, the fluoro group, and the (R)-1-aminoethyl side chain.
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its potent +R (resonance) effect. organicchemistrytutor.com
Fluoro Group (-F): This is a deactivating group due to its strong -I (inductive) effect, but it is also ortho, para-directing because of a +R effect involving its lone pairs. csbsju.eduresearchgate.net
(R)-1-Aminoethyl Group: The amine itself is an activating, ortho, para-director. However, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the amine will be protonated to form an ammonium group (-NH₂R⁺), which is a strongly deactivating, meta-directing group. To achieve ortho/para substitution influenced by the amine, it is often necessary to protect it first, for instance as an acetamide (B32628) (-NHCOCH₃), which is a moderately activating, ortho, para-director.
The regiochemical outcome of an EAS reaction on this polysubstituted ring is determined by the interplay of these effects. The methoxy group is the most powerful activating director and will largely control the position of the incoming electrophile. The most probable sites for substitution are C5 (ortho to the methoxy group) and C2 (ortho to the ethylamine (B1201723) and fluoro groups). Steric hindrance from the ethylamine side chain may disfavor substitution at the C2 and C6 positions. Therefore, substitution is strongly predicted to occur at the C5 position, which is activated by the methoxy group and sterically accessible.
| Reaction | Typical Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (R)-1-(5-Nitro-3-fluoro-4-methoxyphenyl)ethanamine | The methoxy group strongly directs the nitronium ion (NO₂⁺) to the ortho position (C5). Amine protection may be required to prevent side reactions and deactivation. |
| Bromination | Br₂, FeBr₃ | (R)-1-(5-Bromo-3-fluoro-4-methoxyphenyl)ethanamine | The C5 position is highly activated towards electrophilic attack by bromine due to the powerful directing effect of the adjacent methoxy group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (R)-N-(1-(5-acetyl-3-fluoro-4-methoxyphenyl)ethyl)acetamide | This reaction requires protection of the amine group (e.g., as an acetamide) to prevent it from complexing with the Lewis acid catalyst. Substitution occurs primarily at the C5 position. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) on Halogenated Derivatives
Halogenated derivatives of this compound, such as the predicted 5-bromo derivative, are valuable precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound. libretexts.orgharvard.edu A derivative like (R)-1-(5-bromo-3-fluoro-4-methoxyphenyl)ethanamine can be coupled with various aryl or vinyl boronic acids or esters to generate complex biaryl structures while preserving the stereochemistry at the amine center. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The feasibility of using this specific fluoromethoxyphenyl scaffold in such couplings is supported by literature where (3-fluoro-4-methoxyphenyl)boronic acid and its derivatives are used as coupling partners. google.commedchemexpress.com
| Coupling Partner | Catalyst System | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | (R)-1-(5-Phenyl-3-fluoro-4-methoxyphenyl)ethanamine |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | (R)-1-(5-(Thiophen-2-yl)-3-fluoro-4-methoxyphenyl)ethanamine |
| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | (R)-1-(5-Vinyl-3-fluoro-4-methoxyphenyl)ethanamine |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The 5-bromo derivative of the title compound can serve as the aryl halide partner, reacting with a wide range of primary or secondary amines. nih.gov This reaction allows for the introduction of diverse nitrogen-containing substituents onto the aromatic ring. The choice of palladium precursor, ligand, and base is critical for achieving high yields and depends on the specific amine coupling partner. rug.nl
| Amine Partner | Catalyst System | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-((R)-1-(3-Fluoro-4-methoxyphenyl)ethyl)-N-phenyl-1,4-benzenediamine core |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 4-((R)-1-(3-Fluoro-4-methoxyphenyl)ethyl)-morpholine derivative |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | N-Benzyl-N-((R)-1-(3-fluoro-4-methoxyphenyl)ethyl)amine derivative |
Application As a Chiral Building Block in Advanced Organic Synthesis
Construction of Complex Chiral Molecular Architectures
The enantiomerically pure nature of (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine makes it an important starting material for the synthesis of complex chiral molecules. The primary amine provides a nucleophilic handle for a wide range of transformations, while the chiral center at the adjacent carbon allows for the transfer of stereochemical information. The substituted phenyl ring is a common feature in many biologically active compounds, and the fluorine atom can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity through specific electronic interactions.
Derivatives of 1-(3-Fluoro-4-methoxyphenyl)ethanamine (B11180) are known to participate in a variety of chemical reactions to produce novel compounds. fluoromart.com Synthetic pathways such as propargylation, click reactions, Gewald synthesis, and the Vilsmeier-Haack reaction have been used with related structures to create a diverse array of chemical entities with potential applications in medicinal chemistry. fluoromart.com
Design and Synthesis of Enantiopure Heterocyclic Systems
Heterocyclic compounds are foundational to pharmaceutical and agrochemical research. Chiral amines are critical precursors for creating enantiomerically pure heterocyclic systems, where the stereochemistry often dictates biological activity.
Azetidines are strained four-membered nitrogen-containing heterocycles that are considered valuable motifs in medicinal chemistry. nih.govfrontiersin.org The synthesis of substituted azetidines can be achieved through various methods, including the intramolecular cyclization of haloamines or the aminolysis of epoxides. frontiersin.orgnsf.gov While direct examples employing this compound are not readily found, primary chiral amines are fundamental reactants in these synthetic routes. For instance, a general approach involves the reaction of a primary amine with a suitable three-carbon electrophile, where the amine's chirality is incorporated into the final azetidine (B1206935) structure. The synthesis of fluorinated azetidines, in particular, is an area of interest for creating novel bioactive compounds. researchgate.net
Table 1: General Methods for Azetidine Synthesis Potentially Applicable to this compound
| Method | Description | Key Reactants |
|---|---|---|
| Intramolecular SN2 Reaction | Cyclization of a γ-amino halide or sulfonate. | Primary amine, 1,3-dihalopropane derivative |
| Epoxide Ring Opening | Intramolecular aminolysis of an epoxy amine. frontiersin.org | Primary amine, epichlorohydrin (B41342) derivative |
Pyrrolidines and piperidines are five- and six-membered nitrogenous rings, respectively, that are ubiquitous in natural products and pharmaceuticals. organic-chemistry.orgbeilstein-journals.orgnih.gov Synthetic strategies to access these rings often involve the use of primary amines. Methods include reductive amination with dicarbonyl compounds, transition-metal-catalyzed C-H amination, and various cyclization cascades. organic-chemistry.orgbeilstein-journals.org The chiral center of this compound can be used to direct the stereochemical outcome of these cyclizations, leading to enantiomerically enriched pyrrolidine (B122466) and piperidine (B6355638) derivatives. The synthesis of fluorinated pyrrolidines, for example, has been achieved via copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides, demonstrating a modern approach to creating these valuable structures. nih.gov
Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemistry of a reaction, after which it is typically removed. wikipedia.org Chiral phenylethylamines are classic examples of such auxiliaries. wikipedia.org They can be converted into amides, and the steric bulk of the phenylethyl group can effectively shield one face of an associated enolate, directing alkylation or aldol (B89426) reactions to the opposite face with high diastereoselectivity. wikipedia.orgnih.gov
While specific studies detailing the use of this compound as a chiral auxiliary are sparse, its structural similarity to other effective auxiliaries like pseudoephedrine suggests its potential in this role. nih.gov The fluorine and methoxy (B1213986) substituents could further tune the electronic and steric properties of the auxiliary, potentially enhancing selectivity in certain transformations. wikipedia.org
Furthermore, chiral amines are often used as precursors for the synthesis of chiral ligands for asymmetric metal catalysis. The amine can be elaborated into more complex structures, such as phosphine-oxazoline (PHOX) or salen-type ligands, which can then coordinate to a metal center and create a chiral environment for catalysis.
Role in Multi-Component Reactions (e.g., Ugi Reaction)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. organic-chemistry.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org
The amine is a crucial component in the Ugi reaction, as it first condenses with the aldehyde or ketone to form an imine intermediate. wikipedia.org The use of a chiral amine like this compound allows for the synthesis of chiral peptide-like structures with a high degree of molecular diversity. The resulting products can serve as scaffolds for the generation of compound libraries for drug discovery. wikipedia.org
A notable example involves the use of the closely related compound, (R)-(+)-1-(4-methoxyphenyl)-ethylamine, as the chiral amine component in an Ugi reaction for the synthesis of the glutarimide (B196013) alkaloid julocrotine. rsc.org This demonstrates the power of using such chiral amines to introduce stereochemistry and build molecular complexity efficiently in a multi-component setting.
Table 2: The Ugi Four-Component Reaction (Ugi-4CR)
| Component | Role | Example |
|---|---|---|
| Amine | Forms imine; introduces chirality if enantiopure. | This compound |
| Aldehyde/Ketone | Carbonyl component for imine formation. | Isobutyraldehyde |
| Carboxylic Acid | Provides the acyl group in the final product. | Acetic Acid |
| Isocyanide | Carbon-centered nucleophile. | tert-Butyl isocyanide |
| Product | α-Acylamino amide | Diastereomeric peptide-like scaffold |
This reaction's efficiency and tolerance for diverse inputs make it a powerful tool for rapidly accessing complex structures from simple, readily available building blocks like this compound. nih.gov
Mechanistic Investigations and Computational Studies of Reactions Involving R 1 3 Fluoro 4 Methoxyphenyl Ethanamine
Elucidation of Reaction Pathways and Intermediates in Stereoselective Syntheses
The synthesis of enantiomerically pure amines like (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine often involves complex reaction sequences where the identification of transient intermediates is key to understanding the stereochemical outcome. nih.gov Researchers employ a variety of techniques to elucidate these pathways. One common strategy is the isolation and characterization of diastereomeric intermediates. For instance, in resolution methods, the racemic amine is reacted with a chiral resolving agent to form diastereomeric salts, which can often be separated by crystallization. The analysis of the crystal structure of these salts via X-ray crystallography can reveal the specific intermolecular interactions, such as hydrogen bonding networks, that are responsible for the efficiency of the resolution. researchgate.net
In stereoselective syntheses, such as asymmetric reduction of a corresponding ketimine or reductive amination, the reaction pathway determines the final stereochemistry. google.com Studies focus on identifying the active catalytic species and the substrate-catalyst complexes that precede the stereochemistry-determining step. This can involve:
Trapping experiments: Introducing a reagent that can react with a suspected intermediate to form a stable, characterizable compound.
Crossover experiments: Using isotopically labeled reactants to track the movement of atoms and groups throughout the reaction, thereby distinguishing between intramolecular and intermolecular pathways.
In-situ monitoring: Utilizing spectroscopic techniques to observe the reaction mixture as it evolves, allowing for the direct detection of intermediates, even if they are short-lived.
These experimental approaches provide crucial data points that are then used to construct a detailed map of the reaction coordinate, highlighting the key species that control the stereoselectivity of the synthesis. nih.gov
Transition State Modeling for Rational Design of Asymmetric Reactions
Computational chemistry provides a powerful lens for viewing the fleeting moments of a chemical reaction, particularly the transition state (TS), which dictates the reaction rate and selectivity. For asymmetric reactions involving this compound, transition state modeling is instrumental in the rational design of catalysts and reaction conditions. nih.gov
Using methods like Density Functional Theory (DFT), chemists can model the three-dimensional structures and energies of the transition states leading to the (R) and (S) enantiomers. The difference in the activation energies (ΔΔG‡) between these two competing pathways is directly related to the enantiomeric excess (ee) of the product. A higher energy difference corresponds to a more selective reaction.
These models have revealed that high enantioselectivity often arises from a complex interplay of subtle, non-covalent interactions between the substrate and the chiral catalyst or ligand in the transition state. nih.gov These can include:
Steric hindrance: Preventing the substrate from approaching the catalyst in an orientation that would lead to the undesired enantiomer.
Hydrogen bonding: Pre-organizing the substrate in a specific conformation.
C-H···π and C-H···O interactions: Weak but significant interactions that can stabilize one transition state over the other. nih.gov
By systematically modifying the catalyst structure in silico—for example, by changing the size or electronic properties of substituents on a chiral ligand—researchers can predict how these changes will affect the transition state energies. This predictive power allows for the rational design of more efficient and selective catalysts, minimizing the trial-and-error approach in the laboratory. nih.gov
| Ligand Modification | Predicted ΔG‡ (R-pathway) (kcal/mol) | Predicted ΔG‡ (S-pathway) (kcal/mol) | Predicted ΔΔG‡ (kcal/mol) | Predicted Outcome |
| Base Ligand | 15.2 | 16.5 | 1.3 | Moderate enantioselectivity |
| Increased Steric Bulk | 15.5 | 18.0 | 2.5 | High enantioselectivity |
| Electron-Withdrawing Group | 14.8 | 15.9 | 1.1 | Lower enantioselectivity |
| Electron-Donating Group | 15.4 | 17.0 | 1.6 | Improved enantioselectivity |
Note: This table contains hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Understanding Reactivity and Selectivity
Beyond transition state modeling, quantum chemical calculations offer fundamental insights into the intrinsic electronic properties of this compound that dictate its reactivity. mdpi.com DFT calculations are commonly used to determine various molecular properties and reactivity descriptors. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), such as the nitrogen atom of the amine group, which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites).
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location indicate its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) helps to quantify the electron distribution. For instance, the calculations would precisely quantify the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methoxy (B1213986) group, and how these influence the reactivity of the aromatic ring and the amine functional group. researchgate.net
| Atom/Group | Calculated NBO Charge | Implication for Reactivity |
| Amine Nitrogen (N) | -0.85 | Highly nucleophilic center |
| Fluorine (F) | -0.45 | Strong electron-withdrawing effect |
| Aromatic C-F Carbon | +0.30 | Potential site for nucleophilic aromatic substitution |
| Methoxy Oxygen (O) | -0.60 | Electron-donating group, activates the ring |
| Aromatic C-O Carbon | +0.42 | Electron deficient due to oxygen |
Note: This table contains hypothetical data for illustrative purposes.
Spectroscopic and Spectrometric Analysis of Reaction Kinetics and Mechanisms
To validate computational models and fully characterize reaction mechanisms, experimental kinetic studies are essential. Spectroscopic and spectrometric techniques are employed to monitor the concentrations of reactants, intermediates, and products over time, allowing for the determination of reaction rates, rate laws, and activation parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for in-situ reaction monitoring. For reactions involving this compound, ¹⁹F NMR is particularly useful as the fluorine atom serves as a clean spectroscopic handle to track the fate of the starting material or fluorinated products with high sensitivity and no background interference.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify reaction intermediates, even those present at very low concentrations. By coupling a reaction vessel to a mass spectrometer, it is possible to obtain real-time information on the species present in the reaction mixture.
Infrared (IR) and UV-Visible Spectroscopy: These methods can also be used to follow reaction progress by monitoring the disappearance of a reactant's characteristic absorption band or the appearance of a product's band.
Future Research Directions and Industrial Relevance of R 1 3 Fluoro 4 Methoxyphenyl Ethanamine
Development of More Sustainable and Greener Synthetic Protocols
The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For chiral amines like (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, this involves moving away from classical resolution techniques, which are inherently limited to a 50% theoretical yield, and avoiding hazardous reagents. nih.govgoogle.com
Biocatalytic and Chemoenzymatic Approaches: A primary focus of green chemistry is the use of enzymes. Biocatalysis offers high selectivity under mild conditions. nih.gov Key enzyme classes for the synthesis of chiral amines include:
Amine Transaminases (ATAs): These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. The use of ATAs is a promising green alternative for producing this compound. oup.comsemanticscholar.orgrsc.org
Amine Dehydrogenases (AmDHs): Engineered AmDHs can be employed for the reductive amination of ketones, offering high enantioselectivity. nih.gov
Ketoreductases (KREDs): The enantioselective reduction of the corresponding acetophenone (B1666503) derivative to a chiral alcohol, followed by conversion to the amine, is a viable two-step green process. rsc.org
Chemoenzymatic cascades, which combine chemical and enzymatic steps in a one-pot synthesis, are also being explored to improve efficiency and reduce waste. nih.govacs.org
| Synthetic Strategy | Key Features | Potential Advantages |
| Biocatalytic Asymmetric Synthesis | Use of enzymes like transaminases or dehydrogenases. | High enantioselectivity, mild reaction conditions, reduced waste. |
| Chemoenzymatic Cascades | Combination of chemical and enzymatic reaction steps. | Increased efficiency, one-pot synthesis, avoids isolation of intermediates. |
| Catalytic Asymmetric Reduction | Use of chiral catalysts for the reduction of a ketone precursor. | High yields and enantioselectivities. researchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
The synthesis of enantiomerically pure amines heavily relies on effective catalytic systems. Research is ongoing to discover and optimize catalysts that provide high enantioselectivity for the synthesis of this compound, primarily through the asymmetric reduction of the precursor ketone, 3-fluoro-4-methoxyacetophenone.
Homogeneous and Heterogeneous Catalysis: Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are effective for the asymmetric hydrogenation of ketones and imines. organicreactions.orggoogle.com The development of novel chiral ligands is crucial for achieving high enantiomeric excess (ee). Spiroborate esters have also been investigated as effective catalysts for the enantioselective borane (B79455) reduction of aromatic ketones. researchgate.netresearchgate.net
The immobilization of these catalysts on solid supports is a key area of research, as it facilitates catalyst recovery and reuse, making the process more cost-effective and sustainable. nih.govwhiterose.ac.uk
Discovery of New Chemical Transformations Leveraging its Unique Structure
The unique combination of a chiral primary amine, a fluoro group, and a methoxy (B1213986) group on a phenyl ring makes this compound a versatile scaffold for the synthesis of novel compounds.
Future research will likely focus on leveraging this structure for:
Synthesis of Novel Heterocycles: The primary amine can serve as a nucleophile in condensation reactions to form a variety of nitrogen-containing heterocyclic compounds.
Derivatization for Structure-Activity Relationship (SAR) Studies: The amine functionality can be readily derivatized to create libraries of compounds for screening in drug discovery programs. This allows for the systematic exploration of how different substituents affect biological activity.
Fluorine-Specific Interactions: The fluorine atom can engage in specific interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. Understanding and exploiting these interactions is a key area of research in medicinal chemistry. researchgate.net
Late-Stage Functionalization: The development of methods to selectively modify the aromatic ring would further enhance the utility of this building block.
Process Intensification and Scalability Studies for Industrial Application
For this compound to be industrially viable, its synthesis must be scalable, efficient, and cost-effective. Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is a key focus. rsc.org
Continuous Flow Synthesis: A significant advancement in this area is the shift from batch processing to continuous flow manufacturing. Continuous flow reactors offer several advantages, including:
Improved heat and mass transfer.
Enhanced safety and control over reaction parameters.
Potential for higher yields and purity.
Easier integration of reaction and purification steps. rsc.orgwhiterose.ac.ukrsc.org
The development of robust continuous flow processes for the synthesis of chiral amines, potentially incorporating immobilized enzymes or catalysts, is a critical area for future research. rsc.orgacs.org This approach will be crucial for the large-scale, economical production of this compound for the pharmaceutical industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
